molecular formula C5H5ClN2O2S B1280792 6-Aminopyridine-3-sulfonyl chloride CAS No. 289483-92-7

6-Aminopyridine-3-sulfonyl chloride

Cat. No.: B1280792
CAS No.: 289483-92-7
M. Wt: 192.62 g/mol
InChI Key: MFNXODBGVQIFPM-UHFFFAOYSA-N
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Description

6-Aminopyridine-3-sulfonyl chloride is an organic compound with the molecular formula C5H5ClN2O2S. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Mechanism of Action

Target of Action

6-Aminopyridine-3-sulfonyl chloride is a synthetic compound that has been used in the synthesis of various substituted pyridine-3-sulfonyl chlorides . The primary targets of this compound are substituted 3-aminopyridines . These aminopyridines play a crucial role in the synthesis of many valuable technical and pharmaceutical compounds .

Mode of Action

The compound interacts with its targets through a process known as diazotation . This involves the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The conditions for this synthesis are optimized by taking into account the detailed understanding of this substitution .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the synthesis of pyridine-3-sulfonyl chlorides . This process involves the diazotation of substituted 3-aminopyridines and subsequent substitution of diazo groups with sulfonyl groups . The synthesized pyridine-3-sulfonyl chlorides can then be converted to pyridine-3-sulfonic acids and -sulfonyl amides .

Pharmacokinetics

It is known that the compound is a solid at room temperature and should be stored in a refrigerator . This suggests that the compound’s ADME properties and bioavailability could be influenced by factors such as temperature and storage conditions.

Result of Action

The result of the action of this compound is the production of pyridine-3-sulfonyl chlorides . These can then be converted into pyridine-3-sulfonic acids and -sulfonyl amides . These compounds are of high importance for industry and agriculture, serving as intermediates for the synthesis of many valuable technical and pharmaceutical compounds .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of air . For example, 2-Aminopyridine-3-sulfonyl chlorides undergo a reaction with tertiary amines in the presence of air to produce sulfonylethenamines . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental conditions such as temperature and atmospheric composition.

Future Directions

The synthesis of 6-Aminopyridine-3-sulfonyl chloride and its derivatives is of high importance for industry and agriculture, serving as intermediates for the synthesis of many valuable technical and pharmaceutical compounds . Therefore, future research may focus on optimizing the synthesis process and exploring new applications for this compound.

Biochemical Analysis

Biochemical Properties

6-Aminopyridine-3-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through sulfonylation reactions. This compound is known to react with amino groups in proteins, leading to the formation of sulfonamide bonds. These interactions can alter the activity and function of the target biomolecules. For example, this compound can inhibit certain enzymes by modifying their active sites, thereby affecting their catalytic activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. It can also interact with DNA and RNA, causing changes in gene expression. The sulfonylation of proteins by this compound can result in the modification of protein structure and function, which can have downstream effects on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or moisture. Long-term exposure to this compound can lead to cumulative effects on cellular function, including persistent changes in gene expression and metabolic activity. In vitro and in vivo studies have shown that the stability and degradation of this compound can influence its biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a biological response. At high doses, this compound can exhibit toxic or adverse effects, including cell death and tissue damage .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by sulfotransferases. These enzymes catalyze the transfer of sulfonate groups to acceptor molecules, leading to the formation of sulfonated products. This compound can also affect metabolic flux and metabolite levels by inhibiting key metabolic enzymes. The interaction of this compound with metabolic pathways can have downstream effects on cellular function and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound can influence its biological activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its ability to modulate cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Aminopyridine-3-sulfonyl chloride can be synthesized through the diazotization of 3-aminopyridine followed by the substitution of the diazo group with a sulfonyl group. This process involves the use of reagents such as 1,5-naphthalenedisulfonic acid and isoamyl nitrite in a microchannel reactor . The diazonium salt formed in this reaction is then reacted with thionyl chloride to obtain the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out using similar methods but on a larger scale. The use of microchannel reactors allows for continuous and efficient production, ensuring high yield and product quality .

Chemical Reactions Analysis

Types of Reactions: 6-Aminopyridine-3-sulfonyl chloride undergoes various chemical reactions, including oxidation, substitution, and coupling reactions. One notable reaction is its oxidative reaction with tertiary amines in the presence of air, leading to the formation of sulfonylethenamines .

Common Reagents and Conditions: Common reagents used in reactions with this compound include tertiary amines, thionyl chloride, and isoamyl nitrite. The reactions often require specific conditions such as the presence of air or specific catalysts .

Major Products: The major products formed from reactions involving this compound include sulfonylethenamines and various sulfonyl derivatives .

Comparison with Similar Compounds

6-Aminopyridine-3-sulfonyl chloride can be compared with other sulfonyl chlorides, such as benzenesulfonyl chloride and tosyl chloride. While all these compounds are used as electrophiles in organic synthesis, this compound is unique due to its pyridine ring structure, which imparts different reactivity and selectivity .

List of Similar Compounds:
  • Benzenesulfonyl chloride
  • Tosyl chloride
  • Pyridine-3-sulfonyl chloride

Properties

IUPAC Name

6-aminopyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2S/c6-11(9,10)4-1-2-5(7)8-3-4/h1-3H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNXODBGVQIFPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10477724
Record name 6-Aminopyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289483-92-7
Record name 6-Aminopyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 123.8 g (1.06 mol) of chlorosulfonic acid was added 10.00 g (0.106 mol) of 2-aminopyridine by portions under ice-cooling. Thionyl chloride (50.56 g, 0.425 mol) was added thereto, followed by heating under reflux for 2.5 hours and further stirring at 150° C. for 7 hours. The reaction solution was poured onto ice water, neutralized by adding sodium bicarbonate thereto and extracted with ethyl acetate. The organic layer was washed with a saturated sodium bicarbonate solution, water and brine successively, dried over magnesium sulfate and then concentrated to dryness. The resulting residue was suspended in ethyl ether and the insoluble matters were filtered off. The filtrate was concentrated to dryness and the resulting residue was recrystallized from ethyl ether-hexane to give 6.58 g of the title compound.
Quantity
123.8 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50.56 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

Under ice-cooling, 10.00 g (0.106 mol) of 2-aminopyridine was added little by little to 123.8 g (1.06 mol) of chlorosulfonic acid. To the mixture was added 50.56 g (0.425 mol) of thionyl chloride. The mixture was heated under reflux for 2.5 hours, and further stirred at 150° C. for 7 hours. The reaction solution was poured into ice-water, neutralized by adding sodium bicarbonate and extracted with ethyl acetate. The organic layer was successively washed with an aqueous saturated sodium bicarbonate, water and brine, dried over magnesium sulfate, and then concentrated to dryness. The residue was suspended in ethyl ether and the insoluble matters were filtered off. The filtrate was concentrated to dryness and the residue was recrystallized from ethyl ether/hexane, to give 6.58 g of the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
123.8 g
Type
reactant
Reaction Step One
Quantity
50.56 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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